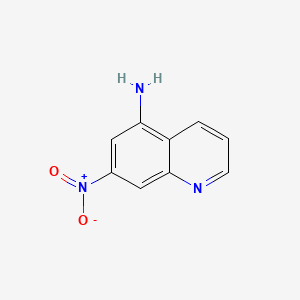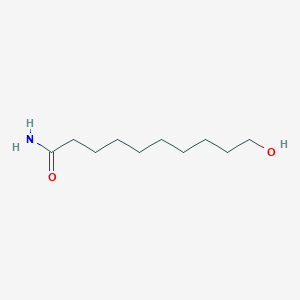
4-chloro-N-(2-methylpropyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methylpropyl)phthalazin-1-amine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic nitrogen-containing heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. These compounds are known for their antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-chloro-N-(2-methylpropyl)phthalazin-1-amine typically involves the reaction of 1-chloro-4-methylphthalazine with an appropriate amine. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like dry acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(2-methylpropyl)phthalazin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different nucleophiles to form N-alkyl derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the phthalazine ring, potentially altering its biological activity.
Condensation Reactions: These reactions can be used to form more complex phthalazine derivatives with enhanced pharmacological properties.
Common reagents used in these reactions include ethyl bromoacetate, benzoyl chloride, and various bases and solvents . The major products formed from these reactions are often N-alkyl derivatives and other substituted phthalazines.
Scientific Research Applications
4-chloro-N-(2-methylpropyl)phthalazin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylpropyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, which play crucial roles in inflammation and cell proliferation . The compound may also interact with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, contributing to its pharmacological effects .
Comparison with Similar Compounds
4-chloro-N-(2-methylpropyl)phthalazin-1-amine can be compared with other phthalazine derivatives such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other phthalazine derivatives .
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-chloro-N-(2-methylpropyl)phthalazin-1-amine |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)7-14-12-10-6-4-3-5-9(10)11(13)15-16-12/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
PMLSHGSJGAPFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12501549.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12501553.png)
![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)


![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501622.png)

![1-[(2-Fluoro-5-methylphenyl)sulfonyl]propan-2-one](/img/structure/B12501633.png)
